

Benchmarking Quantum Chemistry Calculations with Acetylene-d2: A Comparative Guide

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Compound of Interest

Compound Name: **Acetylene-d2**

Cat. No.: **B086588**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and computational results for **Acetylene-d2** (C_2D_2), a crucial molecule for benchmarking quantum chemistry calculations. The inherent symmetry and simple linear structure of deuterated acetylene make it an ideal system for evaluating the accuracy of theoretical methods in predicting key molecular properties such as vibrational frequencies, rotational constants, and bond lengths.

Data Presentation: Experimental vs. Computational Data

The following tables summarize the quantitative data for **Acetylene-d2**, comparing experimentally determined values with those obtained from various quantum chemical methods. This allows for a direct assessment of the performance of different levels of theory and basis sets.

Table 1: Vibrational Frequencies of **Acetylene-d2** (in cm^{-1})

Vibrational Mode	Symmetry	Experimental Value[1]	Calculated Value	Method/Basis Set
ν_1 (C-D stretch)	Σg^+	2788.1	-	-
ν_2 (C≡C stretch)	Σg^+	1762.4	-	-
ν_3 (C-D stretch)	Σu^+	2439.24[1]	-	-
ν_4 (trans-bend)	Πg	511.0	-	-
ν_5 (cis-bend)	Πu	538.0	-	-

Table 2: Rotational Constants and Bond Lengths of **Acetylene-d2**

Property	Experimental Value	Calculated Value	Method/Basis Set
Rotational Constant (B_0)			
0.84770 cm ⁻¹ [1]	-	-	
25.2771 ± 0.0045 GHz[2]	25.2495 GHz[2]	MP2/aug-cc-pVTZ[2]	
25.2574 GHz[2]	CCSD(T)/aug-cc- pVTZ[2]		
Bond Lengths (Å)			
r(C≡C)	1.203 Å	-	-
r(C-D)	1.060 Å	-	-

Experimental Protocols

The experimental data presented in this guide are primarily derived from high-resolution spectroscopic techniques. A detailed understanding of these methods is crucial for appreciating the accuracy of the benchmark values.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To measure the vibrational frequencies of **Acetylene-d2**.

Methodology:

- Sample Preparation: Gaseous **Acetylene-d2** is introduced into a long-path gas cell. The pressure is optimized to obtain high-resolution spectra, typically in the range of a few Torr.
- Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum of the sample. The instrument is equipped with a suitable detector, such as a mercury cadmium telluride (MCT) detector, for the mid-infrared region.
- Data Acquisition: The spectrum is recorded over a specific wavenumber range, for instance, from 400 to 4000 cm^{-1} , to cover the fundamental vibrational modes of C_2D_2 .^[2]
- Data Analysis: The recorded interferogram is Fourier-transformed to obtain the vibrational spectrum. The positions of the absorption bands are then accurately determined to yield the vibrational frequencies. Rotational fine structure within the vibrational bands can also be analyzed to determine rotational constants.

Raman Spectroscopy

Objective: To measure the Raman-active vibrational modes of **Acetylene-d2**.

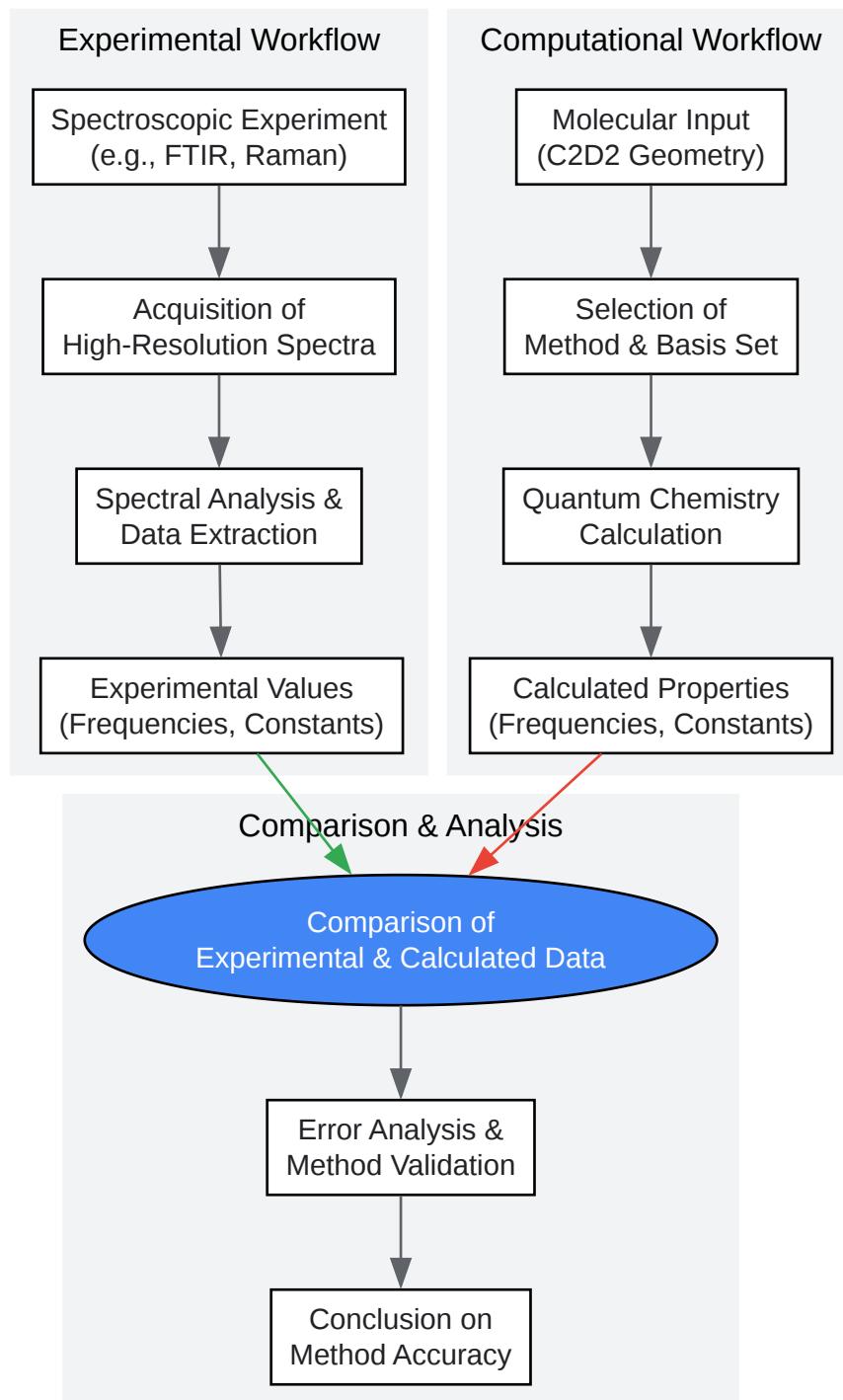
Methodology:

- Sample Preparation: A sample of gaseous **Acetylene-d2** is contained in a suitable cell.
- Instrumentation: A laser is used as the excitation source. The scattered light is collected and analyzed by a high-resolution Raman spectrometer.
- Data Acquisition: The Raman spectrum is recorded, showing Stokes and anti-Stokes lines corresponding to the vibrational energy levels of the molecule.
- Data Analysis: The frequency shifts of the Raman lines from the excitation frequency provide the values of the Raman-active vibrational modes.

Mandatory Visualization

Benchmarking Workflow

The following diagram illustrates the typical workflow for benchmarking quantum chemistry calculations against experimental data using a molecule like **Acetylene-d2**.



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Caption: A flowchart illustrating the parallel experimental and computational workflows for benchmarking quantum chemical methods.

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